![molecular formula C6H12N2O B3090803 1,3-Dimethylpiperazin-2-one CAS No. 1214045-30-3](/img/structure/B3090803.png)
1,3-Dimethylpiperazin-2-one
Overview
Description
1,3-Dimethylpiperazin-2-one is a chemical compound with the molecular formula C6H12N2O . It is used for research and development purposes . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpiperazin-2-one is represented by the InChI code1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3
. The molecular weight of the compound is 128.17 . Physical And Chemical Properties Analysis
1,3-Dimethylpiperazin-2-one is a solid compound . The molecular weight of the compound is 128.17 . The compound’s InChI code is1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3
.
Scientific Research Applications
CCR1 Antagonists for Inflammatory Diseases
1,3-Dimethylpiperazin-2-one derivatives have applications as CCR1 antagonists, which are useful in treating inflammatory diseases. These derivatives exhibit good receptor affinity and in vivo pharmacokinetic properties, showing superior profiles compared to closely related compounds (Norman, 2006).
Synthesis of Delta-Opioid Receptor Ligands
This compound plays a role in the synthesis of delta-opioid receptor ligands. A high-yield enantioconvergent synthesis from trans-2,5-dimethylpiperazine has been developed, allowing for the production of enantiomerically pure diamine in significant quantities (Janetka et al., 2003).
Safety and Hazards
1,3-Dimethylpiperazin-2-one is classified as a skin irritant (Category 2) and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is recommended to wash off with soap and plenty of water .
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethylpiperazin-2-one is Protease-Activated Receptor 2 (PAR2) which is a cell surface protein linked to G-protein dependent and independent intracellular signaling pathways . PAR2 produces a wide range of physiological responses, including those related to metabolism, inflammation, pain, and cancer .
Mode of Action
1,3-Dimethylpiperazin-2-one interacts with its target, PAR2, in a unique way. It acts as an antagonist, inhibiting PAR2 binding of and activation by structurally distinct PAR2 agonists in a concentration-dependent manner .
Biochemical Pathways
The antagonism of PAR2 by 1,3-Dimethylpiperazin-2-one affects multiple intracellular signaling pathways. These include pathways leading to Ca2+ release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family, member A (RhoA) activation, and inhibition of forskolin-induced cAMP accumulation .
Result of Action
The antagonistic action of 1,3-Dimethylpiperazin-2-one on PAR2 results in the inhibition of multiple PAR2-induced signaling pathways and functional responses. This includes the expression and secretion of inflammatory cytokines and cell apoptosis and migration in human colon adenocarcinoma grade II cell line (HT29) and human breast adenocarcinoma cells (MDA-MB-231) .
Action Environment
The action, efficacy, and stability of 1,3-Dimethylpiperazin-2-one can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances in the environment.
properties
IUPAC Name |
1,3-dimethylpiperazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJLFIFLZHBSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpiperazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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